![molecular formula C9H11N3S B2643985 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol CAS No. 929973-63-7](/img/structure/B2643985.png)

5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

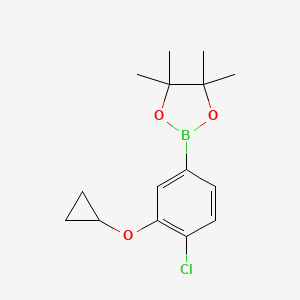

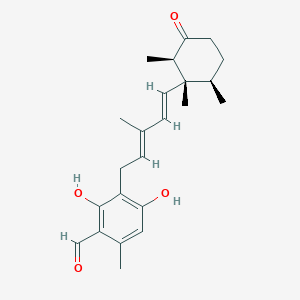

5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol is a chemical compound with the molecular formula C9H11N3S and a molecular weight of 193.27 . It is primarily used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3S/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol and its derivatives have been studied for their potential in antimicrobial activities. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to derivatives with varying antimicrobial activities, was explored by Bayrak et al. (2009). The study revealed that all compounds screened exhibited good to moderate activity, highlighting the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).

Chemopreventive Applications

In the context of cancer chemoprevention, Navamal et al. (2002) synthesized compounds as alternative precursors to the major metabolite of oltipraz, a known cancer chemopreventive agent. The study delved into the chemical competence of these compounds in the presence of biological thiols, shedding light on their potential as chemopreventive agents (Navamal et al., 2002).

Experimental and Computational Studies in Synthesis

The research by Menges et al. (2013) focused on the design and synthesis of pyrrolotriazepine derivatives, presenting a comprehensive experimental and computational study. This work underscores the significance of these compounds in various chemical syntheses and their potential applications (Menges et al., 2013).

Tautomeric Properties and Applications

Jones and Whitmore (2006) explored the tautomeric properties of pyrrolyl substituted pyridazine compounds, providing insights into the effects of the pyrrolyl substituent on electron densities and tautomeric equilibria. This study is pivotal in understanding the chemical behavior and potential applications of these compounds in various scientific fields (Jones & Whitmore, 2006).

Water Oxidation and Catalysis

The study by Zong and Thummel (2005) on a new family of Ru complexes, involving pyrrolo[3,4-d]pyridazine-1-thiol derivatives, highlighted their potential in catalyzing water oxidation. This research contributes significantly to the field of catalysis and offers a pathway for exploring the utility of these compounds in environmental and industrial applications (Zong & Thummel, 2005).

Properties

IUPAC Name |

5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAGVWQSFFPINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC(=S)C2=C(N1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)

![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)

![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2643906.png)

![5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2643918.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)

![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)